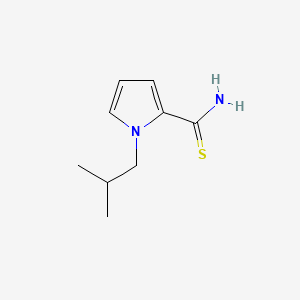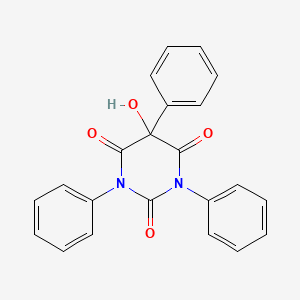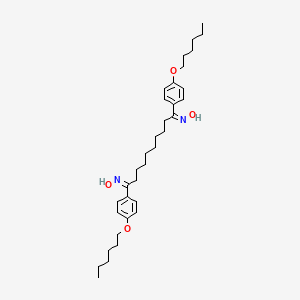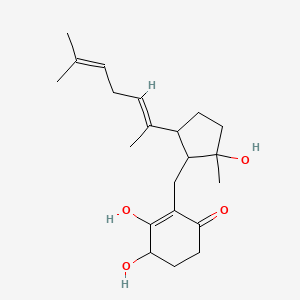
Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method includes the reaction of β-enamine diketones with N-mono-substituted hydrazines, leading to the formation of pyrazole carboxylates . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate is unique due to its long pentadecyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
104361-85-5 |
|---|---|
Fórmula molecular |
C20H38N4O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C20H38N4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20(25)26-2)19(22-21)24-23-17/h3-16,21H2,1-2H3,(H2,22,23,24) |
Clave InChI |
JOFWOKTXDJLNBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C(=NN1)NN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


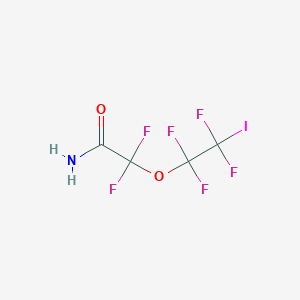
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
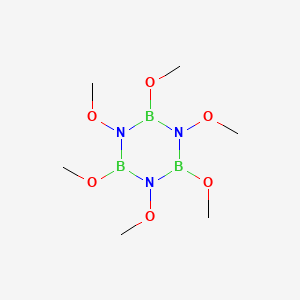
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
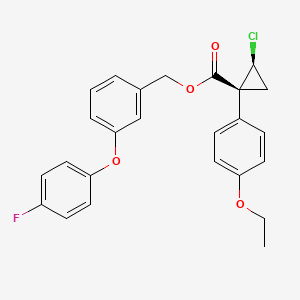
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
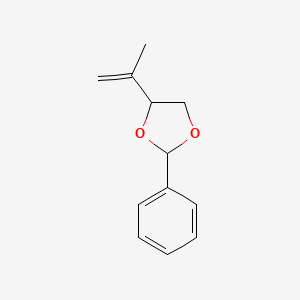
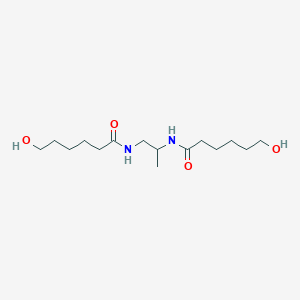
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
